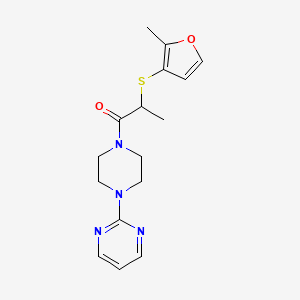![molecular formula C19H23NO3S B7664191 N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine](/img/structure/B7664191.png)
N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine, also known as AMT, is a chemical compound that belongs to the family of thiochromenes. It has been studied for its potential therapeutic applications in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been found to decrease the levels of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal studies. However, there are also limitations to its use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, there is a lack of information on its long-term toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is its use in the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine involves the reaction of 4-methylphenol with propyl bromide to form 4-methylphenoxypropyl bromide. This compound is then reacted with 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-7-9-16(10-8-15)23-13-4-12-20-18-11-14-24(21,22)19-6-3-2-5-17(18)19/h2-3,5-10,18,20H,4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKUTSJQDQPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCNC2CCS(=O)(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)

![N-[2-(3-methylmorpholin-4-yl)propyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664120.png)
![2-[4-(Ethoxymethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7664134.png)
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
![3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]-N-(3-methylpyridin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7664145.png)
![1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one](/img/structure/B7664150.png)
![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)
![4-Methyl-1-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentan-3-ol](/img/structure/B7664165.png)
![2-methyl-N-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(propan-2-ylsulfanylmethyl)aniline](/img/structure/B7664178.png)
![4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7664180.png)
![2-chloro-6-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7664187.png)
![4-[5-[(5-Chloro-2-ethylsulfanylanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7664188.png)
![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
